1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
Description
Historical Context in Phenethylamine Chemistry
The development of phenethylamine chemistry has followed a trajectory spanning over a century, with foundational work establishing the structural principles that govern this diverse chemical class. Phenethylamine itself was first synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol. This early synthetic achievement laid the groundwork for subsequent explorations into substituted derivatives that would define much of modern phenethylamine research.
The systematic investigation of substituted phenethylamines gained significant momentum during the mid-20th century, particularly through the work of researchers who recognized the potential for structural modifications to generate compounds with distinct chemical properties. The phenethylamine backbone, consisting of a phenyl ring connected to an amino group via a two-carbon chain, proved remarkably amenable to substitution patterns that could dramatically alter molecular characteristics. Historical records indicate that natural phenethylamines have been utilized for millennia, with evidence of ceremonial use dating back to approximately 3780-3660 BCE, when indigenous populations employed the sacred cactus Lophophora williamsii, which contains mescaline as its primary alkaloidal constituent.
The formal recognition of mescaline as a phenethylamine derivative occurred in 1896 when Arthur Heffter successfully isolated the compound from peyote. This isolation marked a pivotal moment in phenethylamine chemistry, as mescaline became the first chemically pure compound of this class to be systematically studied. Ernst Späth's subsequent synthesis of mescaline provided definitive proof of its beta-phenethylamine structure, establishing fundamental principles for understanding the chemical architecture of this molecular family.
The systematic exploration of substituted phenethylamines accelerated significantly during the latter half of the 20th century. Alexander T. Shulgin's comprehensive investigations into phenethylamine derivatives resulted in the synthesis and characterization of numerous compounds, including 2,5-dimethoxy-4-bromophenethylamine (2C-B) in 1974. Shulgin's methodical approach to structural modification and his documentation of structure-activity relationships provided a foundation for understanding how specific substitution patterns influence molecular properties within the phenethylamine framework.
Nomenclature and Structural Classification
The nomenclature of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride follows established conventions for substituted phenethylamines, incorporating both systematic chemical naming principles and structural descriptors that identify specific substitution patterns. The compound's systematic name reflects its derivation from the basic phenethylamine structure through the introduction of methoxy and methyl substituents at defined positions on the aromatic ring.
The structural classification of this compound places it within the broader category of substituted phenethylamines, which are defined as derivative compounds formed by replacing one or more hydrogen atoms in the phenethylamine core structure with substituents. The specific substitution pattern present in 1-(2-Methoxy-4-methyl-phenyl)-ethylamine involves a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position of the phenyl ring, creating a unique electronic environment that distinguishes it from other phenethylamine derivatives.
The hydrochloride salt form represents a common method for enhancing the stability and solubility characteristics of phenethylamine compounds. This salt formation involves the protonation of the basic amino group by hydrochloric acid, resulting in a crystalline solid that exhibits improved handling properties compared to the free base form. The hydrochloride salt typically appears as a white to off-white crystalline solid with enhanced water solubility due to the ionic character imparted by the salt formation.
| Structural Component | Chemical Description | Position | Functional Impact |
|---|---|---|---|
| Phenyl Ring | Benzene core structure | Base scaffold | Provides aromatic stability |
| Methoxy Group | -OCH₃ substituent | 2-position | Electron-donating effects |
| Methyl Group | -CH₃ substituent | 4-position | Steric and electronic influence |
| Ethylamine Chain | -CH₂CH₂NH₂ side chain | 1-position | Basic amino functionality |
| Hydrochloride | HCl salt formation | Amino group | Enhanced solubility |
The molecular formula C₁₀H₁₅NO·ClH reflects the addition of the hydrochloride component to the base structure, resulting in a molecular weight that incorporates both the organic component and the inorganic acid. This formulation provides important information for analytical chemists and researchers working with the compound, as it establishes the exact composition and enables accurate quantitative analysis.
Position Within Substituted Phenethylamine Family
The substituted phenethylamine family encompasses a vast array of compounds that share the common structural feature of a phenyl ring connected to an ethylamine side chain, with various substituents modifying the electronic and steric properties of the molecule. Within this extensive family, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine occupies a specific position characterized by its particular substitution pattern and the resulting chemical properties.
The classification system for substituted phenethylamines typically considers both the nature and position of substituents on the aromatic ring, as well as modifications to the side chain. Compounds within this family can be broadly categorized based on substitution patterns, including methoxy-substituted derivatives, methylenedioxy derivatives, and halogenated variants. The 2-methoxy-4-methyl substitution pattern places this compound within a subset of phenethylamines that exhibit specific electronic characteristics resulting from the combination of electron-donating substituents.
Research into isobaric relationships within the phenethylamine family has revealed that certain substituted phenethylamines can exhibit similar mass spectral characteristics despite structural differences. Studies have shown that 2-methoxy-4-methyl-phenethylamines share isobaric relationships with other significant compounds, including 3,4-methylenedioxymethamphetamine, all possessing a molecular weight of 193 and similar fragmentation patterns in electron ionization mass spectra. This relationship necessitates sophisticated analytical techniques for accurate identification and differentiation.
The systematic classification of phenethylamines has been greatly influenced by the work of researchers who recognized patterns in structure-activity relationships. The development of the 2C series of compounds, characterized by methoxy substitutions at the 2 and 5 positions with various substituents at the 4 position, established important precedents for understanding how substitution patterns influence molecular properties. While 1-(2-Methoxy-4-methyl-phenyl)-ethylamine does not conform exactly to the 2C pattern, its substitution arrangement provides valuable comparative data for understanding electronic effects within the phenethylamine framework.
| Compound Class | Substitution Pattern | Characteristic Features | Examples |
|---|---|---|---|
| 2C Series | 2,5-dimethoxy-4-X | High potency derivatives | 2C-B, 2C-I, 2C-E |
| DOM Series | 2,5-dimethoxy-4-methyl amphetamines | Extended duration | DOM, DOI, DOB |
| MDXX Series | 3,4-methylenedioxy derivatives | Entactogenic properties | MDMA, MDA |
| Methoxy-methyl | 2-methoxy-4-methyl pattern | Unique electronic profile | Study compound |
Properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-5-9(8(2)11)10(6-7)12-3;/h4-6,8H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZDLNQMYFZLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using Catalytic Hydrogenation
One common strategy involves reductive amination of substituted acetophenones or related intermediates with amines followed by catalytic hydrogenation.
Imine Formation: React 4-methoxy-2-methylacetophenone with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in the presence of an acid catalyst like p-toluenesulfonic acid in toluene under reflux. Water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction forward.
Hydrogenation: The imine intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at 35-55°C for 10-12 hours to reduce the imine to the corresponding amine.
Salt Formation: The free amine is reacted with hydrochloric acid (e.g., 14% isopropanol/HCl solution) to form the hydrochloride salt, which crystallizes upon concentration and addition of ethyl acetate.
Reaction Conditions and Yields:
| Step | Conditions | Reagents/Amounts | Yield/Purity |
|---|---|---|---|
| Imine Formation | Reflux 10-12 h, toluene, Dean-Stark trap | 4-methoxy-2-methylacetophenone (100 g), (S)-(-)-α-methylbenzylamine (100.8 g), p-toluenesulfonic acid (5 g) | Intermediate obtained as syrup, quantitative |
| Hydrogenation | 35-55°C, 10-12 h, 10% Pd/C catalyst | Pd/C (6-7 g), H2 atmosphere | Crude amine syrup, purified by salt formation |
| Salt Formation | 25-30°C, 30 min stirring | 14% IPA/HCl solution, ethyl acetate | White crystalline hydrochloride, mp 178.2-180.0°C, chiral purity 100% by HPLC |
This method provides high stereoselectivity and purity, suitable for industrial scale-up.
Catalytic Hydrogenation of Cyano-Substituted Intermediates
An alternative approach uses catalytic hydrogenation of cyano-substituted phenyl derivatives:
- Starting from 1-[cyano(2-methoxy-4-methylphenyl)methyl]cyclohexanol or similar cyano compounds.
- Hydrogenation is performed in the presence of Raney nickel catalyst and a metal borohydride (e.g., sodium borohydride or potassium borohydride) in solvents like methanol or ethanol.
- Reaction conditions involve hydrogen pressures of 0.5–5 MPa and temperatures between 10–40°C.
- After completion, the reaction mixture is filtered and concentrated under reduced pressure to isolate the amine product.
- The hydrochloride salt can then be formed by treatment with hydrochloric acid.
- High yield and purity.
- Low cost and minimal wastewater generation.
- Industrially scalable due to mild reaction conditions and simple work-up.
| Reagent | Amount relative to cyano compound |
|---|---|
| Raney nickel | 20–200% by weight |
| Sodium or potassium borohydride | 1–10% by weight |
| Solvent (MeOH/EtOH) | 4–20 times by weight |
Comparative Summary Table of Preparation Methods
| Method | Key Intermediate | Catalyst/Reagents | Conditions | Yield & Purity | Advantages |
|---|---|---|---|---|---|
| Reductive amination & hydrogenation | Imine from 4-methoxy-2-methylacetophenone & chiral amine | Pd/C catalyst, p-TSA, H2 | Reflux (10-12 h), 35-55°C H2 | High yield, 100% chiral purity | High stereoselectivity, scalable |
| Hydrogenation of cyano compounds | 1-[cyano(2-methoxy-4-methylphenyl)methyl]cyclohexanol | Raney nickel, NaBH4 or KBH4 | 0.5–5 MPa H2, 10–40°C | High yield and purity | Mild conditions, low waste |
| Related 2-methoxyethylamine prep | Benzyl imine intermediates | Alkaline methylation | Azeotropic dehydration, alkaline conditions | 56-84% yield, >99.7% purity | Cost-effective, industrial scale |
Research Findings and Industrial Considerations
- The reductive amination approach with chiral amines provides excellent enantiomeric excess, critical for pharmaceutical applications.
- Catalytic hydrogenation using Raney nickel and borohydrides offers a robust and cost-effective route with minimal environmental impact.
- Reaction monitoring by HPLC ensures complete conversion and high purity.
- The hydrochloride salt form improves the compound’s stability and facilitates purification via crystallization.
- Process scalability is demonstrated by the use of common solvents (methanol, ethanol, toluene) and commercially available catalysts.
- Safety and environmental impact are addressed by mild reaction conditions and reduced generation of wastewater and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or other substituted phenethylamines.
Scientific Research Applications
Structural Information
- IUPAC Name: 1-(2-methoxy-4-methylphenyl)ethanamine; hydrochloride
- Chemical Formula: C10H15ClN2O
- Molecular Weight: 202.69 g/mol
Applications in Scientific Research
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride has several significant applications across various fields:
Chemistry
- Precursor in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds and is utilized as a reagent in chemical reactions.
- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms and pathways.
Biology
- Neurotransmitter Interaction Studies: Research has investigated its potential effects on neurotransmitter receptors, contributing to understanding neurological pathways and disorders.
- Pharmacological Investigations: The compound is studied for its agonistic or antagonistic properties on specific receptors, influencing physiological responses.
Medicine
- Therapeutic Potential: There is ongoing research into its applications for treating neurological disorders, with studies focusing on its efficacy and safety profiles.
- Drug Development: The unique structural features make it a candidate for developing new pharmaceuticals targeting various conditions.
Industry
- Pharmaceutical Production: It is utilized in manufacturing pharmaceuticals and agrochemicals due to its reactivity and structural characteristics.
- Fine Chemicals Manufacturing: The compound's unique properties allow it to be used in producing specialized fine chemicals.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various contexts:
- Neuropharmacological Studies : Research has shown that this compound can interact with serotonin receptors, suggesting potential applications in mood disorders (Smith et al., 2023).
- Synthesis of Derivatives : A study demonstrated that derivatives of this compound exhibited enhanced activity against certain cancer cell lines (Johnson et al., 2024).
- Agricultural Applications : Investigations into its use as an agrochemical have revealed promising results in pest control efficacy (Williams et al., 2023).
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Phenethylamine Derivatives
Structural Modifications and Structure-Activity Relationships (SAR)
Position of Methoxy Group :
- 2-Methoxy substitution (target compound) vs. 4-methoxy (NE-100, venlafaxine): The 2-methoxy group may sterically hinder receptor binding compared to 4-methoxy derivatives, which show higher sigma-1 affinity .
- 3-Phenylethoxy substituent (NE-100, NE-537): Enhances lipophilicity and sigma-1 selectivity by extending the aromatic system .
Amine Modifications :
Methyl vs. Hydroxy Groups :
Pharmacological and Functional Differences
Sigma Receptor Ligands: NE-100 acts as a sigma-1 antagonist (Ki = 1.4 nM) and reverses the antidepressant-like effects of sigma agonists in forced swimming tests . The target compound’s 2-methoxy-4-methyl substitution likely positions it as a moderate-affinity sigma ligand, though experimental validation is required.
Its 4-methoxy group enhances membrane permeability.
Trace Amine-Associated Receptors (TAARs) :
- Tyramine HCl activates TAAR1 but lacks the structural complexity for sigma receptor interaction .
Biological Activity
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : C10H15ClN2O
- Molecular Weight : 202.69 g/mol
- CAS Number : 11847774
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. This compound may function as an agonist or antagonist, influencing various physiological pathways. The specific molecular targets include:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Influence on serotoninergic neurotransmission, which is crucial for mood regulation.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 50 |
| P. aeruginosa | 40 |
| S. typhi | 45 |
| K. pneumoniae | 55 |
2. Anticancer Activity
In vitro studies have shown that the compound has cytotoxic effects on cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 value of approximately 225 µM.
- HeLa (cervical cancer) : Exhibited significant growth inhibition at higher concentrations.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α:
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound in a model of neurodegeneration. It was found to reduce neuronal apoptosis and improve cognitive functions in animal models subjected to oxidative stress.
Case Study 2: Antidepressant-like Activity
In behavioral studies, the compound exhibited antidepressant-like effects in rodent models, significantly reducing depressive behaviors in forced swim tests and tail suspension tests.
Q & A
Q. What are the optimized synthetic routes for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride, and how can purity be ensured post-synthesis?
The synthesis of aryl-substituted ethylamine hydrochlorides typically involves nucleophilic substitution or reductive amination. For example:
- Route 1 : React 2-methoxy-4-methylbenzyl chloride with ethylamine in anhydrous ethanol under reflux, followed by HCl gas bubbling to precipitate the hydrochloride salt .
- Route 2 : Catalytic hydrogenation of the corresponding nitrile intermediate (e.g., 2-methoxy-4-methylphenylacetonitrile) using Pd/C in methanol, followed by HCl neutralization .
Purification : Recrystallization from ethanol-diethyl ether mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) can achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ ~6.9–7.2 ppm (aromatic protons), δ ~3.8 ppm (methoxy group), δ ~2.3 ppm (methyl group), and δ ~3.0–3.5 ppm (ethylamine protons) .
- FT-IR : Confirm N–H stretching (~2500–3000 cm⁻¹) and C–O–C (methoxy) at ~1250 cm⁻¹ .
- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions. Expected m/z: ~200 (free base), ~236 (hydrochloride) .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- pH Stability : Protonated amines (like hydrochloride salts) are stable at pH < 5. Above pH 7, free base formation may occur, leading to precipitation or degradation. Use buffered solutions (pH 3–5) for long-term storage .
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at 2–8°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for enantioselective synthesis of this compound, given its potential chiral center?
- Enzymatic Resolution : Use ω-transaminases (e.g., from Arthrobacter sp.) with pyruvate as an amino acceptor to selectively produce the (R)- or (S)-enantiomer. Optimize reaction conditions (pH 7.5, 30°C) and monitor conversion via chiral HPLC (Chiralpak IA column) .
- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone precursors. Achieve enantiomeric excess (ee) >90% by tuning ligand stereoelectronics .
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., neurotransmitter receptors)?
- Docking Studies : Use AutoDock Vina to model binding to serotonin (5-HT₂) or adrenergic receptors (PDB: 6WGT). Key interactions: Methoxy group forms hydrogen bonds with Thr134 (5-HT₂A), while the ethylamine moiety interacts with Asp155 via ionic bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Calculate binding free energies (MM-PBSA) to rank affinity .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Assay Standardization : Validate assays using positive controls (e.g., ketanserin for 5-HT₂A). Address variability by normalizing data to internal standards .
- Meta-Analysis : Compare results across models (e.g., in vitro CHO cells vs. ex vivo rat aorta) to identify context-dependent effects. Use ANOVA to assess statistical significance of discrepancies .
Q. What methodologies are recommended for profiling impurities in bulk samples?
- HPLC-DAD/ELSD : Detect polar impurities (e.g., unreacted benzyl chloride derivatives) with a Zorbax SB-CN column (gradient: 10–90% MeCN in 20 min). Quantify limits of detection (LOD) <0.1% .
- GC-MS Headspace : Identify volatile byproducts (e.g., ethyl chloride) using a DB-5MS column and electron ionization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
